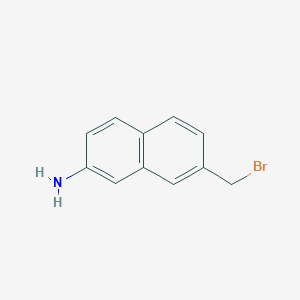

7-(Bromomethyl)naphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

7-(bromomethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H10BrN/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7,13H2 |

InChI Key |

UPSGZXGZEYIQPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and expected characterization of the bifunctional naphthalene derivative, 7-(Bromomethyl)naphthalen-2-amine. This compound holds potential as a valuable building block in medicinal chemistry and materials science due to its reactive bromomethyl group, which allows for further molecular elaboration, and the presence of a primary amine that can be readily functionalized. Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Proposed Synthesis of this compound

A direct and efficient synthesis of this compound is not extensively documented in the scientific literature. However, a plausible and robust three-step synthetic pathway can be proposed, starting from the commercially available 7-methylnaphthalen-2-amine. This proposed synthesis involves the protection of the reactive amine functionality, followed by the bromination of the benzylic methyl group, and concluding with the deprotection of the amine to yield the target compound.

Experimental Protocols

Step 1: Protection of the Amine Group - Synthesis of N-(7-methylnaphthalen-2-yl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-methylnaphthalen-2-amine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(7-methylnaphthalen-2-yl)acetamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Bromination of the Methyl Group - Synthesis of N-(7-(bromomethyl)naphthalen-2-yl)acetamide

-

In a round-bottom flask fitted with a reflux condenser and a light source (for initiation), dissolve N-(7-methylnaphthalen-2-yl)acetamide (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(7-(bromomethyl)naphthalen-2-yl)acetamide.

-

Purify the product by recrystallization or column chromatography.

Step 3: Deprotection of the Amine Group - Synthesis of this compound

-

Dissolve the purified N-(7-(bromomethyl)naphthalen-2-yl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the solution to reflux and stir for 4-8 hours, monitoring the deprotection by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by column chromatography if necessary.

Data Presentation: Synthesis

| Step | Reactant | Reagents | Product | Expected Yield (%) |

| 1 | 7-Methylnaphthalen-2-amine | Acetic anhydride | N-(7-methylnaphthalen-2-yl)acetamide | 90-95 |

| 2 | N-(7-methylnaphthalen-2-yl)acetamide | N-Bromosuccinimide, AIBN | N-(7-(bromomethyl)naphthalen-2-yl)acetamide | 70-80 |

| 3 | N-(7-(bromomethyl)naphthalen-2-yl)acetamide | HCl, Ethanol | This compound | 85-90 |

Note: The expected yields are estimates based on similar, well-established organic transformations and would require experimental validation.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the molecule and data from analogous compounds.

Data Presentation: Characterization

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.8 (m, 4H, aromatic), 7.1-7.3 (m, 2H, aromatic), 4.6 (s, 2H, -CH₂Br), 3.9 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0 (C-NH₂), 135.0-125.0 (aromatic carbons), 33.0 (-CH₂Br) |

| FT-IR (KBr, cm⁻¹) | ν: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620 (N-H bend), 1210 (C-N stretch), 650 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 235/237 ([M]⁺, bromine isotope pattern), 156 ([M-Br]⁺) |

Note: The presented spectral data are predicted and should be confirmed by experimental analysis of the synthesized compound.

Logical Workflow and Pathway Diagrams

Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Potential for Further Functionalization

Caption: Potential reaction pathways for further derivatization.

Potential Biological Significance and Applications

While the biological activity of this compound has not been specifically reported, the naphthalene scaffold is a common motif in a variety of biologically active molecules. Naphthalene derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Many naphthalene-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The ability to functionalize both the amine and bromomethyl groups of the title compound could allow for the development of novel anticancer agents.

-

Antimicrobial Agents: The naphthalene ring system is also present in numerous compounds with antibacterial and antifungal properties.

-

Fluorescent Probes: The naphthalenamine core is fluorescent, and derivatization at the bromomethyl position could lead to the development of fluorescent probes for biological imaging and sensing applications.

The dual reactivity of this compound makes it a versatile intermediate for the synthesis of a diverse library of compounds for screening in drug discovery programs. The bromomethyl group can serve as a reactive handle for covalent modification of biological targets, while the amino group provides a site for altering solubility, polarity, and receptor-binding interactions.

Conclusion

This technical guide outlines a feasible synthetic approach to this compound and provides expected characterization data. The proposed synthesis is based on well-established chemical transformations, offering a reliable pathway for obtaining this valuable bifunctional building block. The versatile reactivity of the target molecule opens up numerous possibilities for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. It is important to note that the presented synthetic protocol and characterization data are proposed and require experimental verification.

An In-depth Technical Guide to the Spectroscopic Properties of 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Bromomethyl)naphthalen-2-amine is a bifunctional naphthalene derivative containing both a reactive bromomethyl group and a nucleophilic amino group. These functionalities make it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and molecular probes. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, along with general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 7.6 | m | 3H | Aromatic-H |

| ~7.4 - 7.1 | m | 3H | Aromatic-H |

| ~4.7 | s | 2H | -CH₂Br |

| ~4.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C-NH₂ |

| ~135 - 120 | Aromatic C |

| ~33 | -CH₂Br |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1630 - 1580 | Strong | N-H bend |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch[1] |

| 1210 | Strong | C-Br stretch |

| 910 - 665 | Broad | N-H wag[1] |

Table 4: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~240 | High | Ethanol/Acetonitrile | π → π |

| ~280 | Medium | Ethanol/Acetonitrile | π → π |

| ~340 | Low | Ethanol/Acetonitrile | n → π* |

Note: The UV-Vis spectrum of naphthalen-2-amine shows absorption maxima at 236 nm, 280 nm, 292 nm, and 340 nm in alcohol[2]. The presence of the bromomethyl group is expected to cause a slight bathochromic (red) shift. The UV/Vis absorbance of 2,3-diaminonaphthalene shows bands at 230 nm and 288 nm, which are attributed to the π-π* transitions of the aromatic rings[3].

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 235/237 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 156 | [M - Br]⁺ |

| 142 | [M - CH₂Br]⁺ |

| 128 | [Naphthalene]⁺ fragment |

Note: The molecular ion peak in amines is typically an odd number[4]. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR)[5].

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial[5][6].

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary[5].

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube[7].

-

The final sample height in the tube should be approximately 4-5 cm[5].

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer[5].

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

3.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will have absorbances in the linear range of the instrument (typically 0.1 - 1.0).

-

Use a quartz cuvette for measurements in the UV region, as glass absorbs UV light[9].

-

-

Data Acquisition:

-

Fill a cuvette with the blank solvent and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Record the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

-

3.4 Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol[10].

-

For positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is often added to promote protonation[10].

-

The sample solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system[10].

-

-

Data Acquisition:

-

The sample solution is sprayed into the ESI source, where it is desolvated and ionized.

-

The resulting ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Mandatory Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of this compound, a compound of interest in medicinal chemistry and materials science. While direct experimental data is currently lacking, the provided predictions, based on the analysis of similar structures, offer a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols serve as a practical guide for researchers seeking to acquire empirical spectroscopic data for this and related compounds.

References

- 1. ej-eng.org [ej-eng.org]

- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

chemical structure and properties of 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 7-(Bromomethyl)naphthalen-2-amine. This bifunctional molecule, featuring a reactive bromomethyl group and a nucleophilic amino group on a naphthalene scaffold, serves as a versatile building block in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₁₁H₁₀BrN.[1] The structure consists of a naphthalene core substituted with an amino group at position 2 and a bromomethyl group at position 7. This substitution pattern provides two key reactive sites for further chemical modifications.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1261590-78-6[1]

-

Synonyms: 2-Amino-7-(bromomethyl)naphthalene, 7-(Bromomethyl)-2-naphthalenamine[1]

The physicochemical properties of this compound are not extensively reported in the literature; however, predicted values provide a useful reference for handling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Boiling Point | 386.6 ± 17.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 187.6 ± 20.9 °C | [1] |

| LogP | 2.87 | [1] |

| Refractive Index | 1.714 | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |

Spectral Data (Predicted)

-

¹H NMR: The spectrum would likely show signals for the aromatic protons on the naphthalene ring, a singlet for the benzylic protons of the bromomethyl group (typically in the range of 4.5-5.0 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene core and one signal for the benzylic carbon of the bromomethyl group (typically in the range of 30-35 ppm).

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring, and C-Br stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Synthesis and Reactivity

Hypothetical Synthesis Protocol:

A plausible synthesis of this compound could start from 7-methylnaphthalen-2-ol. The synthesis would involve two key steps: amination of the hydroxyl group and benzylic bromination of the methyl group.

-

Amination via the Bucherer Reaction: 7-methylnaphthalen-2-ol can be converted to 7-methylnaphthalen-2-amine. This reaction is typically carried out by heating the naphthol with an aqueous solution of ammonia and sodium bisulfite under pressure. Microwave-assisted Bucherer reactions have been shown to be efficient for similar transformations.[2]

-

Benzylic Bromination: The resulting 7-methylnaphthalen-2-amine can then undergo selective bromination at the methyl group. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.[3] It is crucial to protect the amine group, for instance by acetylation, before this step to prevent side reactions, followed by deprotection.

Reactivity Profile:

The reactivity of this compound is dictated by its two functional groups:

-

Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions. It can react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.[4] This makes it a valuable precursor for introducing the naphthalen-2-amine moiety into larger molecules.

-

Amino Group: The primary aromatic amine is nucleophilic and can undergo reactions typical of this functional group, including acylation, alkylation, and diazotization followed by coupling reactions. Aromatic amines are generally less basic than aliphatic amines.[5][6]

Applications in Research and Drug Development

Naphthalene-based compounds are a cornerstone in medicinal chemistry, with many approved drugs containing this scaffold.[7] The bifunctional nature of this compound makes it a valuable intermediate for synthesizing a diverse range of molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The naphthalen-2-amine core can be found in various biologically active compounds. The bromomethyl group allows for the facile introduction of this scaffold into larger molecules through linkage with other pharmacophores.

-

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. This compound could serve as a precursor for developing fluorescent probes to study biological systems, for example, by labeling specific proteins or cellular structures.

-

Linker Chemistry: In drug development, particularly in the area of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), bifunctional linkers are essential. The distinct reactivity of the amino and bromomethyl groups could be exploited in the synthesis of such linkers.

Safety and Handling

Specific safety data for this compound is not available. However, based on the known hazards of related compounds such as 2-(Bromomethyl)naphthalene and 2-naphthylamine, caution is strongly advised.

-

2-Naphthylamine: This compound is a known carcinogen.[6]

-

Bromomethylnaphthalenes: These are lachrymators and are corrosive, causing severe skin burns and eye damage.

Precautionary Measures:

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

-

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures in place.

References

An In-depth Technical Guide on the Reaction Mechanism and Kinetics of 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Bromomethyl)naphthalen-2-amine is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure combines a reactive bromomethyl group, analogous to a benzylic halide, and a nucleophilic amino group on a naphthalene scaffold. This unique arrangement suggests a propensity for nucleophilic substitution reactions, which are fundamental in the synthesis of more complex molecules. Understanding the reaction mechanism and kinetics of this compound is crucial for its effective utilization in drug development and other applications. This document outlines the probable reaction pathways and kinetic behavior of this compound, supported by data from related chemical systems.

Proposed Reaction Mechanism: Nucleophilic Substitution

The primary reactive center in this compound is the benzylic carbon of the bromomethyl group. This carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. Given that it is a primary benzylic halide, the reaction is most likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] An SN1 mechanism, involving a resonance-stabilized benzylic carbocation, is also possible, particularly with poor nucleophiles in polar protic solvents.

SN2 Reaction Pathway

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] This is a concerted, one-step process.

-

Key Features:

-

The reaction rate is dependent on the concentration of both this compound and the nucleophile.

-

The reaction proceeds with an inversion of stereochemistry if the carbon were chiral (which is not the case here).

-

Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism.

-

The amino group at the 2-position of the naphthalene ring is an electron-donating group, which can influence the reactivity of the bromomethyl group through the π-system of the naphthalene ring.

Potential for Self-Reaction

The 2-amino group of one molecule of this compound can act as a nucleophile, attacking the bromomethyl group of another molecule. This would lead to dimerization or polymerization. This self-reaction is a critical consideration in the storage and handling of this compound. To avoid this, the amine can be protected, or the compound can be stored at low temperatures.

Predicted Kinetics

The kinetics of the nucleophilic substitution of this compound are expected to follow second-order rate laws, characteristic of SN2 reactions.

Rate Law: Rate = k[this compound][Nucleophile]

Where:

-

k is the second-order rate constant.

-

[this compound] is the concentration of the substrate.

-

[Nucleophile] is the concentration of the attacking nucleophile.

Influence of Substituents and Solvents

The naphthalene ring's electronic properties and the solvent's polarity will significantly impact the reaction rate.

-

Electronic Effects: The electron-donating amino group can increase the electron density of the naphthalene ring system, which might slightly decrease the electrophilicity of the benzylic carbon.

-

Steric Effects: The bulky naphthalene ring may cause steric hindrance, affecting the approach of the nucleophile. The position of the substituents on the naphthalene ring is crucial in determining the degree of steric hindrance.[3]

-

Solvent Effects:

-

Polar aprotic solvents (e.g., DMSO, DMF, acetone) are expected to accelerate SN2 reactions by solvating the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

-

Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group, which can slow down SN2 reactions. However, they would favor an SN1 pathway.

-

Hypothetical Kinetic Data

The following table summarizes hypothetical second-order rate constants for the reaction of this compound with a generic nucleophile (Nu⁻) in different solvents at 25°C. These values are illustrative and based on typical rates for SN2 reactions of benzylic bromides.

| Solvent (Dielectric Constant, ε) | Hypothetical Rate Constant (k) (M⁻¹s⁻¹) |

| Acetonitrile (37.5) | 1.5 x 10⁻² |

| Acetone (20.7) | 5.0 x 10⁻³ |

| Methanol (32.7) | 8.0 x 10⁻⁴ |

| Water (80.1) | 1.0 x 10⁻⁴ |

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction mechanism and kinetics of this compound, the following experimental protocols are proposed.

Materials and Reagents

-

This compound (high purity)

-

Selected nucleophiles (e.g., aniline, sodium azide, sodium hydroxide)

-

Anhydrous solvents (e.g., acetonitrile, DMSO, ethanol)

-

Internal standard for chromatographic analysis (e.g., dodecane)

-

Deuterated solvents for NMR studies

Kinetic Measurement using UV-Vis Spectrophotometry

This method is suitable if the product of the reaction has a different UV-Vis absorption spectrum from the reactants.

-

Preparation of Solutions: Prepare stock solutions of this compound and the chosen nucleophile in the desired solvent.

-

Reaction Initiation: Use a stopped-flow apparatus for fast reactions.[4][5] Mix equal volumes of the reactant solutions in the apparatus's mixing chamber. For slower reactions, manual mixing in a cuvette can be employed.

-

Data Acquisition: Monitor the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance. Record absorbance values at regular time intervals.

-

Data Analysis: Plot the change in concentration of the product (calculated from the Beer-Lambert law) versus time. Determine the initial reaction rate from the slope of this curve at time zero. Repeat the experiment with varying initial concentrations of both reactants to determine the order of the reaction with respect to each reactant and the overall rate constant.

Kinetic Measurement using 1H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products.

-

Sample Preparation: In an NMR tube, mix known concentrations of this compound, the nucleophile, and an internal standard in a deuterated solvent.

-

Data Acquisition: Acquire 1H NMR spectra at regular time intervals. The disappearance of the characteristic peak for the -CH₂Br protons (around 4.5-5.0 ppm) and the appearance of a new peak for the product's corresponding protons can be monitored.

-

Data Analysis: Integrate the peaks corresponding to the reactant and product. The relative integrals, when compared to the internal standard, will give the concentration of each species at different time points. Plot concentration versus time to determine the rate constant.

Visualizations

Proposed SN2 Reaction Mechanism

Caption: Proposed SN2 reaction mechanism for this compound.

Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for studying the kinetics of the reaction.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests that it undergoes nucleophilic substitution at the bromomethyl group, predominantly through an SN2 mechanism. The reaction kinetics are predicted to be second-order and will be significantly influenced by the choice of nucleophile, solvent, and temperature. The potential for self-reaction via its amino group is a notable characteristic that must be considered. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these theoretical predictions, which will be invaluable for the future application of this compound in drug discovery and materials science.

References

- 1. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Steric effects on reactivity in some naphthalene derivatives [ir.canterbury.ac.nz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemical kinetics - Measuring, Fast Reactions | Britannica [britannica.com]

A Technical Guide to Early Naphthalene-Based Derivatization Agents

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Naphthalene, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence and a rigid planar structure, making it an ideal scaffold for derivatization agents.[1] Early research recognized that by chemically attaching a naphthalene moiety to a target analyte, the analyte's detectability could be dramatically enhanced, particularly in high-performance liquid chromatography (HPLC) coupled with fluorescence or ultraviolet (UV) detectors. These agents were pivotal in the advancement of bioanalytical analysis, enabling the sensitive quantification of amino acids, proteins, and other biomolecules that lack a native chromophore or fluorophore.[1][2] This guide explores the core principles, experimental protocols, and quantitative data associated with seminal naphthalene-based derivatization agents.

Dansyl Chloride: The Pioneer in Amine Derivatization

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DnsCl), is one of the earliest and most influential derivatization reagents. It reacts readily with primary and secondary amino groups, as well as phenolic hydroxyl groups, to produce stable, intensely fluorescent sulfonamide adducts.[3] Its primary application has been in protein chemistry for N-terminal amino acid sequencing and analysis.[2][3]

The sulfonyl chloride group of Dansyl Chloride reacts with the nucleophilic primary amine of an analyte, forming a stable sulfonamide bond under mild conditions.

Caption: Reaction of Dansyl Chloride with a primary amine.

-

Sample Preparation: Prepare a solution of the amino acid standard or protein hydrolysate in a suitable buffer, such as 0.1 M sodium bicarbonate, adjusting the pH to approximately 9.5.

-

Reagent Preparation: Prepare a solution of Dansyl Chloride (e.g., 2.5 mg/mL) in a dry, non-reactive organic solvent like acetone. Note: Dansyl chloride is unstable in dimethyl sulfoxide (DMSO).[3]

-

Reaction: Add an excess of the Dansyl Chloride solution to the amino acid solution. Vortex the mixture thoroughly.

-

Incubation: Incubate the reaction mixture in the dark at an elevated temperature (e.g., 37-50°C) for 30-60 minutes to ensure complete derivatization.

-

Quenching: Add a small amount of a primary amine solution (e.g., proline or ammonia) to react with any excess Dansyl Chloride.

-

Analysis: The resulting solution containing the stable dansylated amino acids can be directly injected into an HPLC system for separation and detection.

| Parameter | Value | Reference |

| Target Analytes | Primary and Secondary Amines, Phenols | [3] |

| Product | Blue or Blue-Green Fluorescent Sulfonamide Adducts | [3] |

| Reaction Rate Constant (Primary Amines) | ~35 M⁻¹s⁻¹ | [2][4] |

| Detection | Fluorescence, UV, Mass Spectrometry | [4][5] |

Naphthalene-2,3-dicarboxaldehyde (NDA): High-Sensitivity for Primary Amines

Naphthalene-2,3-dicarboxaldehyde (NDA) is a highly effective reagent for the derivatization of primary amines. In the presence of a nucleophile, typically cyanide (CN⁻), NDA reacts with primary amines to form exceptionally stable and highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives.[6][7] This reaction is noted for its high sensitivity and the stability of its products, making it ideal for the analysis of biogenic amines and amino acids in complex biological matrices.[6][7]

The reaction is a three-component condensation between the analyte's primary amine, the two aldehyde groups of NDA, and the cyanide ion, leading to the formation of a rigid, fluorescent CBI structure.

Caption: NDA derivatization of a primary amine with cyanide.

This protocol is adapted from a method for determining biogenic amines.[7]

-

Reagent Preparation:

-

NDA Solution: Prepare a 10 mM solution of NDA in methanol.

-

Cyanide Solution: Prepare a 10 mM solution of potassium cyanide (KCN) in water.

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

-

-

Derivatization:

-

In a microvial, mix 100 µL of the amine-containing sample (or standard) with 100 µL of the borate buffer.

-

Add 100 µL of the NDA solution and vortex.

-

Add 100 µL of the KCN solution and vortex again.

-

-

Incubation: Allow the reaction to proceed at room temperature for 15-30 minutes, protected from light.

-

Analysis: Inject a suitable volume (e.g., 10-20 µL) of the reaction mixture into the HPLC system for separation and fluorescence detection.

| Parameter | Value (for Biogenic Amines) | Reference |

| Target Analytes | Primary Amines | [6] |

| Excitation Wavelength (λex) | 424 nm | [7] |

| Emission Wavelength (λem) | 494 nm | [7] |

| On-Column Limit of Detection (LOD) | 0.002 - 0.4 ng | [7] |

| Within-day Relative Standard Deviation (RSD) | 0.2 - 3.4% | [7] |

| Between-day Relative Standard Deviation (RSD) | 0.3 - 4.8% | [7] |

Naphthyl Isocyanates: Versatile Reagents for Alcohols and Chiral Separations

Isocyanates are highly reactive functional groups that readily derivatize nucleophiles such as alcohols and amines. 1-Naphthyl isocyanate reacts with alcohols to form naphthylcarbamoyl derivatives, which are suitable for HPLC analysis with UV or fluorescence detection.[8] A significant advancement was the development of chiral isocyanate reagents, such as (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEI), for the analysis of enantiomers. NEI reacts with chiral analytes (like aminoalcohols or amino acids) to form diastereomeric pairs, which can then be separated on a standard (achiral) HPLC column.[9][10]

The electrophilic carbon of the isocyanate group is attacked by the nucleophilic oxygen of an alcohol, resulting in the formation of a stable carbamate (urethane) derivative.

Caption: Derivatization of an alcohol with 1-Naphthyl Isocyanate.

This protocol is based on a method for amino acid analysis.[8]

-

Sample Preparation: Dissolve the amino acid sample in a borate buffer (pH ~9.0).

-

Reagent Preparation: Prepare a solution of 1-naphthylisocyanate in dry acetone.

-

Reaction: Add the isocyanate solution to the buffered amino acid solution and mix. Let the reaction proceed for 5-10 minutes at room temperature.

-

Extraction: Add cyclohexane to the mixture and vortex. The nonpolar cyclohexane will extract the excess, unreacted isocyanate reagent, leaving the polar derivatives in the aqueous phase.

-

Separation: Centrifuge the mixture to separate the layers.

-

Analysis: Aspirate the lower aqueous layer containing the naphthylcarbamoyl amino acids and inject it into the HPLC system.

| Parameter | Value (for Amino Acid Derivatives) | Reference |

| Target Analytes | Alcohols, Amines | [8][10] |

| Excitation Wavelengths (λex) | 238 nm and 305 nm | [8] |

| Emission Wavelength (λem) | 385 nm | [8] |

| UV Detection Wavelength | ~222 nm | [8] |

| Derivative Stability | Stable at room temperature, allowing for use in autosamplers | [8] |

General Experimental Workflow

The application of these agents typically follows a pre-column derivatization workflow, which is a common strategy in chromatography to improve the analytical properties of target molecules before their separation.

Caption: General workflow for pre-column derivatization and HPLC analysis.

The early development of naphthalene-based derivatization agents fundamentally changed the landscape of analytical chemistry. By providing a robust means to render non-detectable molecules visible to common detectors with high sensitivity, reagents like Dansyl Chloride, NDA, and Naphthyl Isocyanate enabled countless advances in biochemistry, pharmaceutical analysis, and clinical diagnostics. Their principles and methodologies laid the groundwork for the vast array of fluorescent labeling strategies used in modern drug development and life sciences research.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study of the naphthalene-2,3-dicarboxaldehyde pre-column derivatization of biogenic mono- and diamines in mixture and fluorescence-HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-(−)-1-(1-Naphthyl)ethyl isocyanate forchiralderivatization,LiChropur™, =99.0 42340-98-7 [sigmaaldrich.com]

- 10. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent 1-naphthyl isocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Landscape of Naphthalene Derivatives: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the core photophysical properties of naphthalene derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental processes to serve as a comprehensive resource for the scientific community.

Naphthalene and its derivatives represent a significant class of aromatic compounds extensively utilized in the development of fluorescent probes, sensors, and pharmaceutical agents.[1] Their rigid, planar structure and extended π-electron conjugation result in favorable photophysical properties, including high fluorescence quantum yields and excellent photostability.[1] The tunability of their absorption and emission characteristics through substitution on the naphthalene core makes them versatile tools for a wide range of applications, from cell imaging to the detection of ions and biomolecules.[2]

Core Photophysical Principles

The interaction of naphthalene derivatives with light is governed by the principles of electronic excitation and subsequent relaxation. When a molecule absorbs a photon of appropriate energy, an electron is promoted from its highest occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative processes like internal conversion and intersystem crossing to a triplet state (T₁). These processes are classically illustrated by a Jablonski diagram.

Quantitative Photophysical Data

The photophysical properties of naphthalene derivatives are highly sensitive to their chemical structure and the surrounding solvent environment. Parameters such as absorption maximum (λabs), molar absorptivity (ε), emission maximum (λem), Stokes shift, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF) are crucial for characterizing these molecules.

Naphthalimide Derivatives

Naphthalimides are a prominent class of naphthalene derivatives valued for their strong fluorescence and environmental sensitivity.[2][3] The tables below summarize the photophysical properties of selected naphthalimide derivatives in various solvents.

Table 1: Photophysical Properties of Naphthalimide Derivatives in Methanol (CH₃OH) [3]

| Compound | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF |

| 1 | 358 | 1.83 x 10⁴ | 443 | 4.98 x 10³ | 0.32 |

| 2 | 358 | 2.15 x 10⁴ | 442 | 4.93 x 10³ | 0.22 |

| 3 | 358 | 1.93 x 10⁴ | 442 | 4.93 x 10³ | 0.17 |

| 4 | 411 | 1.05 x 10⁴ | 465 | 2.94 x 10³ | 0.83 |

Table 2: Photophysical Properties of a Pyrrole-Substituted Naphthalimide (HP-NAP) in Various Solvents [1]

| Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) |

| Hexane (Hex) | 425 | 473 | ~1.00 | 3.36 |

| Tetrahydrofuran (THF) | 442 | 545 | 0.54 | 6.11 |

| Acetonitrile (ACN) | 438 | 572 | 0.18 | 2.69 |

PRODAN (6-propionyl-2-(dimethylamino)naphthalene)

PRODAN is a widely used fluorescent probe known for its significant Stokes shift in polar solvents, which arises from an intramolecular charge transfer (ICT) in the excited state.[4] This property makes it an excellent sensor for solvent polarity and for probing the microenvironment of protein cavities.[5]

Table 3: Absorption and Emission Maxima of PRODAN in Selected Solvents

| Solvent | λabs (nm) | λem (nm) |

| Cyclohexane | 343 | 420 |

| Dioxane | 344 | 438 |

| Acetonitrile | 344 | 480 |

| Methanol | 342 | 520 |

Experimental Protocols

Accurate determination of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of a compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the naphthalene derivative in a spectroscopic-grade solvent of choice by accurately weighing the compound and dissolving it in a known volume of solvent in a volumetric flask.[6][7]

-

Perform serial dilutions to obtain a series of solutions with concentrations that yield absorbance values between 0.1 and 1.0 for optimal accuracy.[6]

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for the scan (e.g., 250-600 nm).

-

Fill a pair of matched quartz cuvettes (typically 1 cm path length) with the pure solvent to be used as a blank.[8]

-

Place the cuvettes in the sample and reference holders and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample scans.[7][8]

-

Replace the blank in the sample holder with a cuvette containing the sample solution.

-

Run the scan to obtain the absorption spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length in cm.

-

Steady-State Fluorescence Spectroscopy

This method measures the fluorescence emission spectrum of a sample.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Procedure:

-

Prepare a dilute solution of the sample in a spectroscopic-grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[9]

-

Transfer the solution to a fluorescence cuvette (four-sided polished quartz).

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Set the excitation wavelength (typically at or near the λabs).

-

Scan the emission monochromator over the desired wavelength range to record the fluorescence spectrum.

-

It is crucial to record and subtract the spectrum of a solvent blank to remove Raman scattering peaks.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.[9][10]

-

Materials: A fluorescent standard with a known quantum yield in the same solvent or a solvent with a similar refractive index.

-

Procedure:

-

Prepare a series of five to six solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.[9]

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).[9]

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[9] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) where Φ is the quantum yield, Grad is the gradient of the plot, η is the refractive index of the solvent, and the subscripts X and ST refer to the unknown sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τF). Time-Correlated Single Photon Counting (TCSPC) is a common method.[11][12]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser or LED), a sample chamber, a fast photodetector (e.g., single-photon avalanche diode), and timing electronics.[7]

-

Procedure:

-

Prepare a dilute sample solution as for steady-state fluorescence.

-

Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

-

Replace the scattering solution with the sample cuvette.

-

Excite the sample with the pulsed light source and collect the fluorescence decay profile until sufficient photon counts are accumulated for good statistics.

-

The measured decay is a convolution of the true fluorescence decay and the IRF.

-

Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential for complex systems) to extract the fluorescence lifetime(s).

-

This guide provides a foundational understanding of the photophysical properties of naphthalene derivatives, supported by quantitative data and detailed experimental protocols. The inherent versatility and favorable optical characteristics of these compounds ensure their continued importance in chemical and biological research.

References

- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semiempirical studies of solvent effects on the intramolecular charge transfer of the fluorescence probe PRODAN - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and photophysical studies of new fluorescent naphthalene chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

7-(Bromomethyl)naphthalen-2-amine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of 7-(Bromomethyl)naphthalen-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors involving this compound.

Physicochemical Properties

For reference, predicted physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Predicted LogP | 2.87 | [1] |

| Predicted Boiling Point | 386.6 ± 17.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [1] |

| Predicted Flash Point | 187.6 ± 20.9 °C | [1] |

Stability Profile

The chemical structure of this compound contains two key functional groups that influence its stability: the bromomethyl group and the aromatic amino group.

-

Hydrolysis: The benzylic bromide in the bromomethyl group is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles. This reaction would lead to the formation of 7-(hydroxymethyl)naphthalen-2-amine. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.

-

Oxidation: The naphthalen-2-amine moiety is prone to oxidation, a common characteristic of aromatic amines. Exposure to air and light can lead to the formation of colored oxidation products. This degradation pathway is often indicated by a change in the physical appearance of the compound, such as darkening in color.

-

Thermal and Photolytic Degradation: While specific studies on this compound are not available, aromatic amines and halogenated hydrocarbons can be susceptible to degradation upon exposure to heat and light. Thermal stress can accelerate hydrolysis and oxidation reactions. Photodegradation may involve complex reaction pathways initiated by the absorption of UV or visible light.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the literature. However, standard methodologies for similar organic compounds can be adapted.

Solubility Determination Protocol

This protocol outlines a general method for determining the solubility of this compound in various solvents.

References

quantum yield of naphthalene-based fluorescent probes

A Technical Guide to the Quantum Yield of Naphthalene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, a polycyclic aromatic hydrocarbon, forms the core of a versatile class of fluorescent probes. Due to their rigid planar structure and extensive π-electron conjugation, naphthalene derivatives often exhibit high fluorescence quantum yields (ΦF) and excellent photostability.[1] These favorable photophysical properties make them ideal candidates for developing fluorescent probes used in a wide range of applications, from sensing metal ions and small molecules to imaging complex biological environments like cell membranes and proteins.[1][2]

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a primary requirement for a sensitive fluorescent probe. This guide provides an in-depth overview of the quantum yields of common naphthalene-based probes, details the experimental methodology for their determination, and illustrates common mechanisms of action.

Quantitative Data on Naphthalene Probe Quantum Yields

The quantum yield of naphthalene-based probes is highly sensitive to their molecular structure and, critically, to the polarity of their local environment.[3][4] This sensitivity is often exploited in probe design. For instance, probes like Prodan and Laurdan are renowned for their use as membrane probes, where their fluorescence properties change dramatically with the polarity and physical state of the lipid bilayer.[3][5] Generally, many naphthalene derivatives exhibit stronger emission in nonpolar solvents, with quantum efficiency decreasing as solvent polarity increases.[6]

The following table summarizes the reported quantum yields for several key naphthalene-based fluorescent probes in various solvents.

| Probe Name/Derivative | Solvent | Quantum Yield (ΦF) | Reference(s) |

| Prodan | Ethanol | 0.95 | [3] |

| Cyclohexane | 0.03 | [3] | |

| 2,3-Dimethylnaphthalene | Hexane (10⁻⁴ M) | 0.26 | [7] |

| Naphthalene Disilane (Symmetric, 2b) | Acetonitrile | 0.49 | [8] |

| Toluene | 0.32 | [8] | |

| Cyclohexane | 0.15 | [8] | |

| THF | 0.09 | [8] | |

| Naphthalene Disilane (Asymmetric, 1b) | Toluene | 0.23 | [8] |

| THF | <0.01 | [8] | |

| Piperidine-Naphthalimide (7) | Dioxane | 0.821 | [6] |

| Acetonitrile | 0.106 | [6] | |

| Piperidine-Naphthalimide (8) | Dichloromethane | 0.530 | [6] |

| Toluene | 0.453 | [6] | |

| DMSO | 0.003 | [6] |

This table is a representative summary. Quantum yields can vary based on temperature, pH, concentration, and the specific reference standard used for measurement.

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a solution is the comparative method.[9] This technique involves comparing the fluorescence properties of the unknown sample ("X") to a well-characterized fluorescent standard ("ST") with a known quantum yield.[9][10]

Core Principle

If solutions of the standard and the test sample are prepared to have identical absorbance at the same excitation wavelength, it can be assumed they are absorbing the same number of photons.[9] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields, after correcting for the refractive index of the solvents.

The governing equation is:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample and the standard, respectively.[9]

Materials and Instrumentation

-

Fluorophore Standard: A compound with a known, well-documented quantum yield (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54; Rhodamine 6G in ethanol, ΦF = 0.95).[11] The standard should absorb and emit in a similar spectral region as the test sample.

-

Test Sample: The naphthalene-based probe of interest.

-

Solvents: Spectroscopic grade solvents. It is ideal to use the same solvent for both the standard and the sample to minimize errors related to the refractive index.[12]

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Fluorescence Spectrometer (Fluorometer): To measure emission spectra. The instrument must have its spectral response corrected.[12]

-

Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology

-

Preparation of Stock Solutions: Prepare stock solutions of both the standard and the test sample in the chosen solvent(s).

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the test sample. The concentrations should be chosen to yield absorbance values in the linear range, typically below 0.1 at the excitation wavelength, to avoid inner filter effects and self-absorption.[7]

-

Absorbance Measurement:

-

Select an appropriate excitation wavelength (λex) where both the sample and standard exhibit absorbance.

-

Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at λex.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to λex used in the absorbance measurements.

-

Record the fluorescence emission spectrum for each diluted solution. It is crucial that all experimental parameters (e.g., excitation and emission slit widths) are kept identical for all measurements of both the sample and the standard.[12]

-

-

Data Processing:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

-

For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).

-

-

Calculation:

-

Determine the slope (gradient, Grad) of the linear fit for both the standard (GradST) and test sample (GradX) plots.

-

Look up the refractive indices (η) for the solvents used.

-

Calculate the quantum yield of the test sample (ΦX) using the equation provided in section 3.1.

-

Visualized Workflows and Mechanisms

Diagrams created using the Graphviz DOT language provide clear visual representations of experimental processes and molecular interactions.

Experimental Workflow for Quantum Yield Determination

The following diagram outlines the key steps in the comparative method for determining fluorescence quantum yield.

Signaling Mechanism of a Naphthalene-Based Ion Probe

Many naphthalene probes function as "turn-on" sensors for specific analytes, such as metal ions. The mechanism typically involves a change in the electronic properties of the fluorophore upon binding, which enhances its fluorescence. A common strategy involves photoinduced electron transfer (PET), where a receptor quenches the naphthalene fluorescence in the unbound state. Binding of the analyte to the receptor inhibits PET, thus "turning on" the fluorescence.

The diagram below illustrates this general mechanism for an Al³⁺ sensor.[13]

Conclusion

Naphthalene-based fluorescent probes are powerful tools in chemical and biological research, largely due to their robust photophysical properties. Their quantum yield is a paramount characteristic that dictates their sensitivity and utility. As demonstrated, the ΦF of these probes is not an intrinsic constant but is highly dependent on the molecular design and the surrounding environment, a feature that is cleverly exploited in the creation of responsive sensors. A thorough and accurate determination of the quantum yield, using standardized protocols like the comparative method, is essential for the validation and application of these probes in research and drug development.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prodan (dye) - Wikipedia [en.wikipedia.org]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 12. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 7-(Bromomethyl)naphthalen-2-amine in Proteomics

Disclaimer: As of the latest literature review, specific applications of 7-(Bromomethyl)naphthalen-2-amine in proteomics are not well-documented. The following Application Notes and Protocols are proposed based on the chemical properties of the molecule and are intended to serve as a guide for researchers exploring novel labeling reagents.

Application Note: A Novel Fluorescent Probe for Cysteine-Specific Protein Labeling

Introduction

This compound is a fluorescent compound featuring a reactive bromomethyl group and a naphthalene core. The naphthalene moiety imparts intrinsic fluorescence, making it a potential tool for protein labeling and detection. The bromomethyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues. While it can react with several residues, including lysine and histidine, under controlled pH conditions, it can be optimized for higher specificity towards the more nucleophilic thiol group of cysteine residues. This makes this compound a promising candidate for targeted protein labeling in proteomics research.

Principle of Reaction

The proposed mechanism of action involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromomethyl group of this compound. This results in the formation of a stable thioether bond and the release of a bromide ion. The reaction is typically performed under mildly basic conditions to ensure the deprotonation of the cysteine thiol group, enhancing its nucleophilicity.

Potential Applications in Proteomics

-

Fluorescent Labeling for Gel-Based Proteomics: Labeled proteins can be visualized directly in SDS-PAGE gels using fluorescence imaging, eliminating the need for traditional staining methods like Coomassie Blue or silver staining. This allows for a more streamlined workflow and can offer a wider dynamic range for quantification.

-

Tracking Protein Modifications and Interactions: By labeling a specific protein of interest, its localization, trafficking, and interaction with other proteins can be monitored using fluorescence microscopy or other fluorescence-based techniques.

-

Enrichment of Cysteine-Containing Peptides: The naphthalene tag can potentially be used for affinity-based enrichment of labeled peptides prior to mass spectrometry analysis, thereby increasing the confidence in identifying cysteine-containing peptides.

-

Quantitative Proteomics: In conjunction with isotopic labeling strategies, this compound could be adapted for relative quantification of protein expression levels.

Advantages and Limitations

Advantages:

-

The small size of the label is less likely to interfere with protein function compared to larger tags like GFP.

-

The intrinsic fluorescence of the naphthalene group allows for direct detection without the need for secondary antibodies or staining.

-

The potential for cysteine-specific labeling offers a degree of selectivity.

Limitations:

-

The specificity of the labeling reaction needs to be carefully optimized to minimize off-target reactions with other nucleophilic residues.

-

The fluorescence quantum yield of the naphthalene group may be lower compared to more advanced fluorophores.

-

The bromomethyl group can be susceptible to hydrolysis, which would reduce labeling efficiency.

Experimental Protocols

Protocol 1: Fluorescent Labeling of a Purified Protein with this compound

Materials:

-

Purified protein containing at least one cysteine residue (e.g., Bovine Serum Albumin - BSA)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 1 mM EDTA

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)

-

Desalting column (e.g., PD-10)

-

Microcentrifuge tubes

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in Tris-HCl buffer to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, add DTT to a final concentration of 10 mM or TCEP to 1 mM and incubate at 37°C for 1 hour.

-

Remove the reducing agent using a desalting column equilibrated with Tris-HCl buffer.

-

-

Labeling Reaction:

-

Prepare a 10 mM stock solution of this compound in DMF or DMSO.

-

Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 2 hours in the dark.

-

-

Removal of Excess Label:

-

Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM.

-

Remove the unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS or Tris-HCl).

-

-

Confirmation of Labeling:

-

The labeling efficiency can be assessed by measuring the absorbance of the protein at 280 nm and the naphthalene label at its characteristic absorbance maximum (to be determined empirically, likely in the UV range).

-

Alternatively, analyze the labeled protein by SDS-PAGE and visualize the fluorescence of the naphthalene tag using a UV transilluminator or a fluorescence gel imager.

-

Protocol 2: Analysis of Labeled Proteins by In-Gel Fluorescence and Mass Spectrometry

Materials:

-

Labeled protein sample from Protocol 1

-

SDS-PAGE reagents and equipment

-

Fluorescence gel imager

-

In-gel digestion kit (trypsin)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

-

SDS-PAGE Analysis:

-

Separate the labeled protein sample by SDS-PAGE.

-

After electrophoresis, place the gel on a UV transilluminator or in a fluorescence gel imager to visualize the labeled protein bands.

-

-

In-Gel Digestion:

-

Excise the fluorescent protein band from the gel.

-

Perform in-gel digestion with trypsin according to standard protocols. The this compound label is expected to remain attached to the cysteine residues during this process.

-

-

Mass Spectrometry Analysis:

-

Extract the resulting peptides from the gel.

-

Analyze the peptide mixture by MALDI-TOF or LC-MS/MS.

-

Search the mass spectrometry data against a protein database to identify the protein.

-

Look for the mass shift corresponding to the addition of the this compound label on cysteine-containing peptides to confirm the labeling site. The expected mass shift would be the mass of this compound minus the mass of HBr.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated when characterizing the performance of this compound as a protein labeling reagent.

| Parameter | Hypothetical Value | Method of Determination |

| Labeling Efficiency | 75% | Spectrophotometry or Densitometry of in-gel fluorescence |

| Specificity for Cysteine | >90% | Mass Spectrometry (identifying labeled peptides) |

| Limit of Detection (In-Gel) | 10 ng | Serial dilution of labeled protein on SDS-PAGE |

| Fluorescence Excitation Max | 340 nm | Fluorescence Spectroscopy |

| Fluorescence Emission Max | 420 nm | Fluorescence Spectroscopy |

Visualizations

Caption: Workflow for protein labeling and analysis.

Caption: Investigating a signaling pathway with a labeled protein.

Application Note: High-Sensitivity Fluorescence-Based Fatty Acid Analysis Using 7-(Bromomethyl)naphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of fatty acids is critical in various fields of research, including drug development, diagnostics, and nutritional science, due to their roles as signaling molecules, metabolic intermediates, and structural components of cells. This application note describes a highly sensitive method for the quantitative analysis of fatty acids using 7-(Bromomethyl)naphthalen-2-amine as a fluorescent labeling agent. This method is designed for researchers requiring precise quantification of fatty acids from biological samples.

This compound is a fluorescent labeling reagent that reacts with the carboxylic acid group of fatty acids to form highly fluorescent ester derivatives. The naphthalene moiety provides intrinsic fluorescence, allowing for sensitive detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector. This derivatization improves the chromatographic properties and significantly enhances the detection sensitivity for fatty acids, which otherwise lack a strong chromophore.

This document provides a detailed protocol for the derivatization of fatty acids with this compound, followed by their separation and quantification using reverse-phase HPLC.

Materials and Methods

Reagents and Materials

-

This compound

-

Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Potassium carbonate (anhydrous)

-

Crown ether (18-crown-6)

-

Hydrochloric acid

-

Chloroform

-

Nitrogen gas

-

Solid Phase Extraction (SPE) cartridges (C18)

Equipment

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Reaction vials (2 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Rotary evaporator or nitrogen evaporator

Experimental Protocols

Preparation of Standard Solutions

-

Fatty Acid Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each fatty acid standard and dissolve in 10 mL of chloroform.

-

This compound Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of acetonitrile.

-

Catalyst Solution: Prepare a solution containing 10 mg/mL of potassium carbonate and 10 mg/mL of 18-crown-6 in acetonitrile.

Derivatization Protocol

-

Pipette 100 µL of the fatty acid standard or sample extract into a 2 mL reaction vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 200 µL of the this compound solution to the vial.

-

Add 50 µL of the catalyst solution.

-

Vortex the mixture for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block.

-

After cooling to room temperature, evaporate the solvent to dryness under nitrogen.

-

Reconstitute the residue in 500 µL of acetonitrile for HPLC analysis.

Sample Preparation from Biological Matrices (e.g., Plasma)

-

Lipid Extraction: To 100 µL of plasma, add 400 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

-

Collect the lower organic phase.

-

Saponification: Evaporate the solvent from the organic phase. Add 500 µL of 0.5 M methanolic KOH and heat at 80°C for 10 minutes to hydrolyze fatty acid esters.

-

Acidification and Extraction: Cool the sample, add 500 µL of water, and acidify to pH 2-3 with 1 M HCl. Extract the free fatty acids by adding 1 mL of chloroform, vortexing, and collecting the lower organic phase.

-

Evaporate the chloroform to dryness and proceed with the derivatization protocol as described above.

HPLC Analysis

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 70% B

-

5-20 min: 70% to 100% B

-

20-25 min: 100% B

-

25-26 min: 100% to 70% B

-

26-30 min: 70% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Fluorescence Detector Wavelengths:

-

Excitation: 330 nm (estimated)

-

Emission: 380 nm (estimated)

-

Data Presentation

The following table presents hypothetical quantitative data for the analysis of four standard fatty acids derivatized with this compound. This data is for illustrative purposes to demonstrate the expected performance of the method.

| Fatty Acid | Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |

| Palmitic Acid (C16:0) | 12.5 | 0.5 | 1.5 | 0.9995 |

| Stearic Acid (C18:0) | 15.2 | 0.6 | 1.8 | 0.9992 |

| Oleic Acid (C18:1) | 14.1 | 0.4 | 1.2 | 0.9998 |

| Linoleic Acid (C18:2) | 13.0 | 0.4 | 1.2 | 0.9997 |

Visualizations

Conclusion

The use of this compound as a pre-column fluorescent derivatization reagent offers a sensitive and reliable method for the quantification of fatty acids by reverse-phase HPLC. The protocol detailed in this application note provides a comprehensive workflow from sample preparation to data analysis, making it a valuable tool for researchers in various scientific disciplines. The high sensitivity of this method allows for the analysis of fatty acids in complex biological matrices, which is particularly relevant for drug development and clinical research.

Application Notes and Protocols: Derivatization of Amino Acids using 7-(Bromomethyl)naphthalen-2-amine for Enhanced Fluorometric Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction